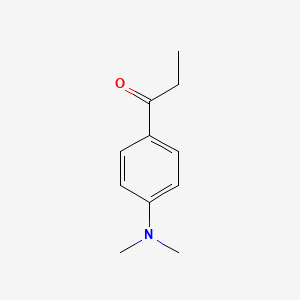

1-(4-(Dimethylamino)phenyl)propan-1-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[4-(dimethylamino)phenyl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-4-11(13)9-5-7-10(8-6-9)12(2)3/h5-8H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONCICIKBSHQJTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC=C(C=C1)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50181196 | |

| Record name | 1-Propanone, 1-(4-(dimethylamino)phenyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50181196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26672-58-2 | |

| Record name | 1-[4-(Dimethylamino)phenyl]-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26672-58-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propiophenone, 4'-(dimethylamino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026672582 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanone, 1-(4-(dimethylamino)phenyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50181196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Organic Transformations Involving 1 4 Dimethylamino Phenyl Propan 1 One

Mechanistic Studies of Ketone Carbonyl Reactivity

The propionyl group (-CO-CH₂CH₃) is a central site of reactivity in the molecule. Its electrophilic carbonyl carbon and acidic α-protons are pivotal to its chemical transformations.

The hydrogen atoms on the carbon adjacent to the carbonyl group (the α-carbon) of 1-(4-(dimethylamino)phenyl)propan-1-one are acidic due to the electron-withdrawing nature of the carbonyl and the resonance stabilization of the resulting conjugate base, known as an enolate. libretexts.orgpressbooks.pub The formation of the enolate is a critical step that transforms the α-carbon into a potent nucleophile.

The acidity of these α-protons is significantly influenced by the electronic nature of the para-substituent on the aromatic ring. The powerful electron-donating dimethylamino group affects the pKa of the α-protons. Studies on similarly substituted acetophenones in dimethyl sulfoxide (DMSO) provide insight into this effect. While typically an electron-donating group would be expected to decrease the acidity (increase the pKa) of the α-protons, the para-dimethylamino group enhances acidity compared to an unsubstituted ketone. This is attributed to the substantial resonance stabilization of the enolate anion, where the negative charge is delocalized across the enolate system and into the aromatic ring, further stabilized by the dimethylamino group.

Table 1: Equilibrium Acidity of para-Substituted Acetophenones in DMSO

| para-Substituent (X) in X-C₆H₄-C(O)CH₃ | pKa | Hammett Constant (σ) |

|---|---|---|

| -N(CH₃)₂ | 27.48 | -0.83 |

| -OCH₃ | 25.70 | -0.27 |

| -CH₃ | 25.20 | -0.17 |

| -H | 24.70 | 0.00 |

| -Cl | 23.55 | 0.23 |

| -CN | 22.65 | 0.66 |

Data adapted from studies on acetophenones, which serve as a close proxy for the electronic effects in propiophenones.

The electrophilic carbon of the carbonyl group is susceptible to attack by nucleophiles. However, reactions involving the enolate intermediate are particularly significant. This compound can participate in various condensation reactions where the enolate acts as the key nucleophile.

Claisen-Schmidt Condensation: This is a base-catalyzed reaction between a ketone and an aromatic aldehyde to form an α,β-unsaturated ketone, commonly known as a chalcone. researchgate.netjchemrev.com this compound can react with various substituted benzaldehydes to produce chalcone derivatives. The reaction proceeds via the formation of the ketone's enolate, which then attacks the aldehyde carbonyl carbon. Subsequent dehydration yields the conjugated chalcone structure. jetir.orgscispace.com The strong electron-donating nature of the dimethylamino group can increase the nucleophilicity of the enolate, potentially accelerating the reaction rate. nih.gov

Mannich Reaction: This reaction involves the aminoalkylation of an acidic proton located on an α-carbon of a carbonyl compound. wikipedia.orgthermofisher.com It is a three-component condensation of an active hydrogen compound (the ketone), a non-enolizable aldehyde (typically formaldehyde), and a primary or secondary amine (such as dimethylamine). adichemistry.comyoutube.com While this compound already contains a dimethylamino group, its enolizable ketone function can react with formaldehyde and an external amine. A closely related process is the synthesis of β-aminoketones (Mannich bases) from a simpler ketone like acetophenone (B1666503), formaldehyde, and dimethylamine. orgsyn.orgnih.gov These Mannich bases are valuable synthetic intermediates.

Table 2: Representative Condensation Reactions

| Reaction Type | Reactants | Typical Catalyst | Product Class |

|---|---|---|---|

| Claisen-Schmidt Condensation | This compound + Benzaldehyde | Aqueous NaOH or KOH | Chalcone (α,β-Unsaturated Ketone) |

| Mannich Reaction | Ketone (e.g., Acetophenone) + Formaldehyde + Dimethylamine·HCl | Acid (from amine salt) | β-Aminoketone (Mannich Base) |

Reactivity Profile of the Tertiary Dimethylamino Group

The nitrogen atom of the dimethylamino group possesses a lone pair of electrons, rendering it basic and nucleophilic.

The tertiary amine functionality can accept a proton from an acid, forming a dimethylammonium salt. The basicity of the nitrogen is influenced by two opposing factors: the electron-donating inductive effect of the two methyl groups, which increases basicity, and the delocalization of the nitrogen's lone pair into the aromatic ring via resonance, which decreases basicity. quora.comreddit.comquora.com The presence of the electron-withdrawing propionyl group at the para position further reduces the electron density on the nitrogen, making this compound a weaker base than N,N-dimethylaniline.

An important mechanistic consideration is the site of protonation. While protonation is typically expected at the most basic site (the nitrogen atom), studies on related aromatic aminoaldehydes and aminoketones have shown that protonation can occur at the carbonyl oxygen. rsc.org This leads to the formation of a resonance-stabilized cation where a formal N-C bond can be depicted between the peri-substituents in certain constrained systems. This dual reactivity highlights the electronic communication between the two functional groups.

As a tertiary amine, the dimethylamino group can act as a nucleophile and react with alkyl halides in a process known as quaternization. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the nitrogen's lone pair attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. researchgate.net The product is a quaternary ammonium salt, which carries a permanent positive charge.

The rate of quaternization is dependent on several factors, including the structure of the alkyl halide (methyl > primary > secondary), the nature of the leaving group (I > Br > Cl), and the reaction temperature. d-nb.inforesearchgate.net Kinetic studies on related systems, such as N,N-dimethylaniline, provide a framework for understanding this transformation. semanticscholar.org

Table 3: Representative Quaternization Reaction

| Alkylating Agent | Typical Solvent | Temperature | Product |

|---|---|---|---|

| Methyl Iodide (CH₃I) | Acetonitrile or THF | Room Temperature to 60 °C | [4-(1-Oxopropyl)phenyl]trimethylammonium iodide |

| Ethyl Bromide (CH₃CH₂Br) | Acetonitrile or THF | Reflux | Ethyldimethyl[4-(1-oxopropyl)phenyl]ammonium bromide |

| Benzyl Chloride (C₆H₅CH₂Cl) | Acetonitrile or THF | Reflux | Benzyldimethyl[4-(1-oxopropyl)phenyl]ammonium chloride |

Reaction conditions are based on general procedures for the quaternization of tertiary amines. d-nb.infosemanticscholar.org

Aromatic Ring Functionalization and Electronic Effects

The reactivity of the benzene ring towards electrophilic aromatic substitution (EAS) is governed by the electronic properties of its two substituents. wikipedia.orgmasterorganicchemistry.com The dimethylamino group is a strongly activating, ortho-, para-directing group due to its powerful positive mesomeric (+M) effect, where its lone pair is donated into the ring. uci.edu Conversely, the propionyl group is a deactivating, meta-directing group due to its negative inductive (-I) and mesomeric (-M) effects, which withdraw electron density from the ring.

In systems with competing directing effects, the more powerful activating group dictates the position of substitution. masterorganicchemistry.comyoutube.com Therefore, for this compound, the dimethylamino group's influence is dominant. Electrophilic attack will be directed to the positions ortho to the amino group (C3 and C5), and the ring will be highly activated towards substitution compared to benzene itself.

The electronic interplay can be quantitatively assessed using the Hammett equation, which relates reaction rates and equilibria to the electronic properties of substituents. researchgate.netlibretexts.orgviu.ca The substituent constants (σ) quantify the electron-donating or electron-withdrawing nature of a group.

Table 4: Hammett Substituent Constants (para-position)

| Substituent | σₚ Constant | Electronic Effect |

|---|---|---|

| -N(CH₃)₂ | -0.83 | Strongly Electron-Donating |

| -C(O)CH₂CH₃ | +0.50 (approx. for -C(O)R) | Electron-Withdrawing |

The large negative σₚ value for the -N(CH₃)₂ group highlights its potent activating and electron-donating character, which is the overriding factor in the molecule's aromatic ring reactivity.

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds. wikipedia.org The reaction involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The phenyl ring of this compound is rendered electron-rich and thus "activated" towards EAS, primarily due to the powerful electron-donating nature of the dimethylamino group.

Attack by the Aromatic Ring: The π-electron system of the benzene ring acts as a nucleophile, attacking the electrophile (E⁺). This step is typically the rate-determining step as it disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.com

Deprotonation: A weak base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring and yielding the substituted product. masterorganicchemistry.com

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com For this compound, the regiochemical outcome of these reactions is controlled by the directing effects of the existing substituents.

Stereoelectronic Influence of the Dimethylamino Group on Regioselectivity

The regioselectivity of electrophilic aromatic substitution on a substituted benzene ring is determined by the electronic properties of the substituents already present. organicchemistrytutor.com In this compound, the two substituents—the dimethylamino group (-N(CH₃)₂) and the propanoyl group (-C(O)CH₂CH₃)—exert opposing electronic effects.

The Dimethylamino Group: This group is a powerful activating group and an ortho, para-director. organicchemistrytutor.com Its activating nature stems from the ability of the nitrogen's lone pair of electrons to be delocalized into the phenyl ring through resonance (a +M effect). This increases the electron density of the ring, making it more nucleophilic. wikipedia.org The increased electron density is most pronounced at the ortho and para positions, as shown in the resonance structures. Since the para position is already occupied by the propanoyl group, incoming electrophiles are directed to the positions ortho to the dimethylamino group.

The Propanoyl Group: This acyl group is a deactivating group and a meta-director. youtube.com It withdraws electron density from the ring through both an inductive effect (-I) due to the electronegativity of the oxygen atom and a resonance effect (-M) by delocalizing the ring's π-electrons onto the carbonyl oxygen. This makes the ring less reactive towards electrophiles. The electron withdrawal is most significant at the ortho and para positions, leaving the meta positions as the least deactivated and therefore the most favorable sites for electrophilic attack relative to the acyl group.

Controlling Influence on Regioselectivity:

In molecules with multiple substituents, the most powerfully activating group typically controls the regioselectivity. In the case of this compound, the strongly activating dimethylamino group dominates over the deactivating propanoyl group. organicchemistrytutor.com Therefore, electrophilic substitution is predicted to occur at the positions ortho to the dimethylamino group (i.e., at C2 and C6). These positions are also conveniently meta to the deactivating propanoyl group, an outcome favored by both substituents' directing effects.

| Substituent Group | Electronic Effect | Activating/Deactivating | Directing Influence | Governing Stereoelectronic Factor |

|---|---|---|---|---|

| -N(CH₃)₂ (Dimethylamino) | Electron-Donating | Strongly Activating | Ortho, Para | Resonance Donation (+M) |

| -C(O)CH₂CH₃ (Propanoyl) | Electron-Withdrawing | Moderately Deactivating | Meta | Inductive (-I) and Resonance (-M) Withdrawal |

Investigating Rearrangement Reactions

Rearrangement reactions involve the migration of an atom or group within a molecule. The structure of this compound provides the basis for investigating several key organic rearrangements.

Mechanistic Aspects of Claisen-Type Rearrangements (e.g., via Enol Allyl Ethers)

The Claisen rearrangement is a wikipedia.orgwikipedia.org-sigmatropic rearrangement where an allyl vinyl ether is thermally converted into a γ,δ-unsaturated carbonyl compound. wikipedia.orgorganic-chemistry.org For a ketone like this compound, this reaction would proceed via the formation of its corresponding enol allyl ether.

The proposed mechanistic pathway involves two stages:

Formation of the Enol Allyl Ether: The ketone is first converted into its enolate form by treatment with a base. The enolate is then reacted with an allyl halide (e.g., allyl bromide) to form the key intermediate, an allyl enol ether.

wikipedia.orgwikipedia.org-Sigmatropic Rearrangement: Upon heating, the allyl enol ether undergoes a concerted pericyclic reaction. libretexts.org The mechanism involves a cyclic transition state where the C-O bond of the ether is broken simultaneously as a new C-C bond is formed between the terminal carbon of the allyl group and the enolic carbon. byjus.com This intramolecular process results in a γ,δ-unsaturated ketone.

The reaction is known to proceed through a highly ordered, chair-like six-membered transition state. organic-chemistry.org The presence of the electron-donating dimethylamino group on the phenyl ring is expected to influence the electronic nature of the enol ether intermediate but not fundamentally alter the concerted pericyclic mechanism.

Insights into Stevens-Type Rearrangements (e.g., via Quaternary Ammonium Intermediates)

The Stevens rearrangement is a base-promoted 1,2-rearrangement of quaternary ammonium salts to form tertiary amines. wikipedia.orgchemistry-reaction.com This reaction is particularly relevant given the presence of the dimethylamino group in the target molecule.

The mechanistic pathway for this compound would begin with the formation of a quaternary ammonium salt.

Formation of Quaternary Ammonium Intermediate: The nitrogen atom of the dimethylamino group is alkylated, for instance, with a benzyl halide, to form a quaternary ammonium salt.

Ylide Formation: A strong base is used to deprotonate a carbon atom adjacent to both the phenyl ring and the propanoyl group, which is made acidic by the electron-withdrawing ketone. This step generates a nitrogen ylide intermediate.

Rearrangement: The ylide then undergoes the characteristic rearrangement. The mechanism of this step has been a subject of considerable debate. wikipedia.orgjocpr.com Two primary pathways are considered:

Concerted Mechanism: A concerted process is theoretically possible but often considered symmetry-forbidden. chemistry-reaction.com

Stepwise Radical-Pair Mechanism: The more widely accepted mechanism involves the homolytic cleavage of the N-C bond to form a diradical pair held within a solvent cage. wikipedia.org This is followed by the rapid recombination of the radicals to form the rearranged product. This caged radical mechanism helps to explain the observed retention of configuration at a migrating chiral center. wikipedia.orgjocpr.com

The presence of the carbonyl group adjacent to the site of ylide formation is crucial, as it stabilizes the negative charge and facilitates the initial deprotonation. chemistry-reaction.com

| Rearrangement Type | Starting Material Derivative | Key Intermediate | Driving Force / Key Step |

|---|---|---|---|

| Claisen-Type | This compound | Allyl Enol Ether | Thermal wikipedia.orgwikipedia.org-Sigmatropic Shift |

| Stevens-Type | N-alkylated this compound | Nitrogen Ylide | Base-promoted 1,2-migration |

Structure Reactivity Relationships and Intrinsic Electronic Properties of 1 4 Dimethylamino Phenyl Propan 1 One

Elucidating the Influence of Molecular Architecture on Chemical Behavior

The chemical behavior of 1-(4-(Dimethylamino)phenyl)propan-1-one, also known as 4'-dimethylaminopropiophenone, is intrinsically linked to its molecular architecture. This compound possesses three key structural features that dictate its reactivity: the aromatic phenyl ring, the electron-donating dimethylamino group situated at the para position, and the propanoyl group. The interplay between these components determines the molecule's susceptibility to various chemical transformations.

The core of the molecule's reactivity lies in the polarization of the carbonyl group and the electron-rich nature of the substituted benzene ring. The carbonyl group (C=O) is inherently polar, with the oxygen atom being more electronegative than the carbon atom. This polarity renders the carbonyl carbon electrophilic, making it a target for nucleophilic attack. Conversely, the oxygen atom, with its lone pairs of electrons, acts as a nucleophilic center and a hydrogen bond acceptor.

The dimethylamino group (-N(CH₃)₂) at the para position significantly influences the reactivity of the entire molecule. As a powerful electron-donating group, it increases the electron density of the phenyl ring, particularly at the ortho and para positions, through a resonance effect. This enhanced electron density activates the ring towards electrophilic aromatic substitution reactions. Furthermore, this electron donation extends to the propanoyl group through the conjugated π-system, which modulates the electrophilicity of the carbonyl carbon.

The propanoyl group not only introduces a reactive carbonyl center but also influences the steric environment of the molecule. The ethyl chain of the propanoyl group can sterically hinder the approach of reactants to the carbonyl carbon and the adjacent positions on the phenyl ring. The reactivity of this compound is therefore a balance between the electronic effects governed by the dimethylamino and carbonyl groups and the steric constraints imposed by the propanoyl substituent.

Table 1: Key Structural Features and Their Influence on Reactivity

| Structural Feature | Influence on Reactivity |

| Phenyl Ring | Provides a framework for electrophilic aromatic substitution and conjugation. |

| Dimethylamino Group (-N(CH₃)₂) | Acts as a strong electron-donating group, activating the phenyl ring towards electrophilic attack and participating in intramolecular charge transfer. |

| Propanoyl Group (-C(O)CH₂CH₃) | The carbonyl carbon is an electrophilic site for nucleophilic addition. The carbonyl oxygen is a nucleophilic site and a hydrogen bond acceptor. The ethyl group contributes to steric hindrance. |

Analysis of Electronic Effects Exerted by the Dimethylamino Group on the Phenyl Ring and Conjugated System

The dimethylamino group is a potent activating group in the context of electrophilic aromatic substitution due to its strong +R (resonance) effect and weak -I (inductive) effect. The nitrogen atom's lone pair of electrons can be delocalized into the π-system of the benzene ring, significantly increasing the electron density at the ortho and para positions relative to the unsubstituted benzene ring. This resonance-driven electron donation makes the aromatic ring highly susceptible to attack by electrophiles.

The Hammett equation provides a quantitative measure of the electronic influence of substituents on the reactivity of aromatic compounds. The substituent constant, σ, reflects the electron-donating or electron-withdrawing nature of a group. For the dimethylamino group, the Hammett constants indicate its strong electron-donating character, particularly the σₚ value, which is significantly negative.

Table 2: Hammett Substituent Constants for the Dimethylamino Group

| Hammett Constant | Value | Interpretation |

| σₚ | -0.83 | Strong electron-donating effect at the para position through resonance. |

| σₘ | -0.21 | Weaker electron-donating effect at the meta position, primarily through the inductive effect. |

The powerful electron-donating nature of the dimethylamino group extends through the phenyl ring to the propanoyl group, creating a "push-pull" system. This conjugation facilitates intramolecular charge transfer (ICT) upon absorption of light. In the ground state, there is already a degree of charge delocalization, but in the excited state, a more significant separation of charge occurs, with the dimethylamino group becoming more positively charged and the carbonyl oxygen more negatively charged. This ICT phenomenon is often observed in molecules with similar donor-acceptor architectures and is responsible for their characteristic photophysical properties, such as large Stokes shifts in their fluorescence spectra.

The electronic effects can be visualized through resonance structures that depict the delocalization of the nitrogen lone pair into the ring and onto the carbonyl oxygen:

Resonance Structure 1: The standard Kekulé structure of the aromatic ring.

Resonance Structure 2: A lone pair from the nitrogen forms a double bond with the adjacent carbon of the phenyl ring, creating a negative charge at the ortho position and a positive charge on the nitrogen.

Resonance Structure 3: The negative charge is delocalized to the para position, adjacent to the propanoyl group.

Resonance Structure 4: The negative charge is further delocalized onto the carbonyl oxygen atom, resulting in a separation of charge across the molecule.

This electron delocalization not only activates the ring for electrophilic attack but also reduces the electrophilicity of the carbonyl carbon compared to an unsubstituted propiophenone, as the electron density is pushed towards the carbonyl oxygen.

Conformational Analysis and Steric Contributions to Reactivity

The three-dimensional arrangement of atoms in this compound plays a crucial role in its reactivity. Conformational analysis of this molecule primarily considers the rotation around the single bond connecting the carbonyl carbon to the phenyl ring and the orientation of the dimethylamino and propanoyl groups.

The planarity of the conjugated system is a key factor. For optimal resonance interaction between the dimethylamino group, the phenyl ring, and the carbonyl group, a planar conformation is favored. However, steric hindrance between the ortho hydrogens of the phenyl ring and the carbonyl oxygen, as well as the ethyl group of the propanoyl substituent, can lead to a non-planar arrangement. In many similar aromatic ketones, the carbonyl group is twisted out of the plane of the aromatic ring to alleviate this steric strain. This dihedral angle between the plane of the phenyl ring and the plane of the carbonyl group influences the extent of electronic conjugation. A larger dihedral angle would decrease the overlap between the p-orbitals of the carbonyl carbon and the aromatic π-system, thereby reducing the electronic communication between the substituent groups.

Computational studies and X-ray crystallographic data of related compounds suggest that the energy barrier to rotation around the aryl-carbonyl bond is relatively low, allowing for a range of conformations to be accessible at room temperature. The most stable conformation will be a compromise between maximizing electronic stabilization through planarity and minimizing steric repulsion.

The propanoyl group's ethyl substituent also contributes to the steric environment. Its free rotation can lead to different conformers, which may influence the accessibility of the carbonyl carbon to incoming nucleophiles. The steric bulk of the entire propanoyl group can also shield the ortho positions of the phenyl ring, potentially directing incoming electrophiles to the less hindered ortho position or favoring substitution at the electronically activated but sterically unhindered positions.

The dimethylamino group itself can also exhibit non-planarity with respect to the phenyl ring, although the energetic penalty for this is generally higher due to the loss of resonance stabilization. In the solid state, crystal packing forces can influence the observed conformation.

Table 3: Estimated Conformational Parameters and Steric Effects

| Parameter | Description | Expected Influence on Reactivity |

| Aryl-Carbonyl Dihedral Angle | The angle of twist between the phenyl ring and the carbonyl group. | A non-zero angle reduces conjugation, potentially affecting the electronic properties and reactivity of the carbonyl group. |

| Propanoyl Group Conformation | The spatial arrangement of the ethyl group relative to the carbonyl and phenyl ring. | Can sterically hinder the approach of nucleophiles to the carbonyl carbon and electrophiles to the adjacent ortho positions. |

| Dimethylamino Group Geometry | The planarity of the nitrogen atom with respect to the phenyl ring. | A more planar geometry allows for more effective resonance donation, increasing the nucleophilicity of the ring. |

Intra- and Intermolecular Interactions, Including Hydrogen Bonding Phenomena

The intermolecular forces exhibited by this compound are dictated by its functional groups. The presence of the polar carbonyl group leads to significant dipole-dipole interactions between molecules. The partial negative charge on the carbonyl oxygen and the partial positive charge on the carbonyl carbon create a molecular dipole that allows for electrostatic attraction between neighboring molecules.

A key aspect of the intermolecular interactions of this compound is its ability to act as a hydrogen bond acceptor. The lone pairs of electrons on the carbonyl oxygen can form hydrogen bonds with hydrogen bond donors, such as water, alcohols, or primary and secondary amines. This capability influences its solubility in protic solvents. However, this compound cannot act as a hydrogen bond donor as it does not possess a hydrogen atom bonded to a highly electronegative atom. Consequently, molecules of this compound cannot form hydrogen bonds with each other, which is reflected in its physical properties, such as its boiling point, when compared to analogous alcohols.

The nitrogen atom of the dimethylamino group, with its lone pair of electrons, can also act as a hydrogen bond acceptor, although it is generally a weaker acceptor than the carbonyl oxygen. The accessibility of this lone pair can be influenced by the steric bulk of the two methyl groups.

Intramolecularly, while there are no conventional hydrogen bonds, there can be weak C-H···O interactions. For instance, a hydrogen atom from an ortho position of the phenyl ring or from the ethyl group of the propanoyl substituent could potentially interact with the carbonyl oxygen. These interactions, though weak, can contribute to the stability of certain conformations.

In the solid state, the crystal packing is determined by a combination of dipole-dipole interactions and van der Waals forces. The potential for weak C-H···O hydrogen bonds may also play a role in dictating the supramolecular architecture. The planarity of the molecule and the arrangement of the substituent groups will influence how efficiently the molecules can pack, which in turn affects the melting point and density of the solid.

Table 4: Summary of Intra- and Intermolecular Interactions

| Interaction Type | Description | Consequence |

| Intermolecular | ||

| Dipole-Dipole Interactions | Attraction between the positive end of one molecule's dipole and the negative end of another's, primarily involving the carbonyl group. | Contributes significantly to the bulk properties such as boiling point and viscosity. |

| Hydrogen Bonding (Acceptor) | The carbonyl oxygen and dimethylamino nitrogen can accept hydrogen bonds from donor molecules (e.g., water, alcohols). | Influences solubility in protic solvents. |

| Van der Waals Forces | Weak, non-specific attractions between molecules due to temporary fluctuations in electron density. | Present in all molecules and contribute to the overall intermolecular forces. |

| Intramolecular | ||

| C-H···O Interactions | Potential for weak hydrogen bonds between C-H groups (from the phenyl ring or ethyl group) and the carbonyl oxygen. | May contribute to the stabilization of specific molecular conformations. |

Computational and Theoretical Investigations of 1 4 Dimethylamino Phenyl Propan 1 One

Molecular Dynamics Simulations to Explore Conformational Space

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. ijpsr.com An MD simulation of 1-(4-(Dimethylamino)phenyl)propan-1-one would model the interactions between the atoms of the molecule and potentially a solvent, allowing for the exploration of its conformational space.

Key insights from MD simulations would include:

Conformational Preferences: Identifying the most stable conformations of the molecule and the energy barriers between them. This is particularly relevant for understanding the flexibility of the propanone and dimethylamino groups. sdsu.edu

Solvent Effects: Simulating the molecule in different solvents to understand how the environment affects its structure and dynamics.

Thermodynamic Properties: Calculating properties like free energy and entropy associated with different conformational states.

No specific molecular dynamics simulation studies for this compound were found in the performed search.

Theoretical Prediction of Spectroscopic Signatures

Computational methods are frequently used to predict spectroscopic data, which can be invaluable for identifying and characterizing compounds.

NMR Spectroscopy: DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts of a molecule. nih.gov These predictions can aid in the assignment of experimental spectra and help in structure elucidation. Machine learning techniques are also emerging as a rapid and accurate alternative for NMR prediction. d-nb.infomestrelab.com

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies of a molecule's bonds, computational methods can generate a theoretical IR spectrum. Comparing this to an experimental spectrum helps to confirm the molecule's structure and identify its functional groups.

While these predictive methods are well-established, a specific theoretical prediction and analysis of the NMR or IR spectra for this compound is not available in the reviewed scientific literature.

Computational Elucidation of Reaction Pathways, Transition States, and Activation Barriers

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, this could involve studying its synthesis, degradation, or its reactions with other molecules. Such a study would typically involve:

Mapping the Potential Energy Surface: Identifying the reactants, products, and any intermediates along a reaction pathway.

Locating Transition States: Finding the highest energy point along the reaction coordinate, which represents the transition state.

Calculating Activation Barriers: Determining the energy difference between the reactants and the transition state, which is crucial for understanding the reaction rate.

These studies provide a molecular-level picture of how a reaction occurs, which can be difficult to obtain experimentally. escholarship.org However, no computational studies on the reaction pathways involving this compound were identified.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Reactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or chemical reactivity. science.gov A QSAR study involves calculating a set of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for a group of related molecules and then using statistical methods to build a mathematical model that predicts their activity.

While no QSAR studies focusing specifically on this compound were found, research has been conducted on the broader class of propiophenone derivatives. For instance, 3D-QSAR and molecular docking studies have been performed on propiophenone derivatives to explore their structure-activity relationships for anti-HIV-1 protease activity. sdsu.edu Such models use computational methods to define key structural characteristics that influence a compound's activity and can be used to design new molecules with enhanced properties. sdsu.edu This approach could theoretically be applied to predict the chemical reactivity of this compound if it were included in a dataset of related compounds with measured reactivity data.

Advanced Analytical Methodologies for Research on 1 4 Dimethylamino Phenyl Propan 1 One

Spectroscopic Characterization Techniques for Mechanistic Studies

Spectroscopy is indispensable for probing the molecular structure and electronic properties of 1-(4-(Dimethylamino)phenyl)propan-1-one. Each technique offers a unique window into the compound's features, from atomic connectivity to vibrational modes and electronic transitions.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules like this compound. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides a map of all hydrogen atoms. For this compound, the spectrum is predicted to show distinct signals corresponding to the aromatic, N-methyl, and propanoyl protons. The para-substituted aromatic ring gives rise to a characteristic AA'BB' splitting pattern, appearing as two doublets. The six protons of the dimethylamino group are chemically equivalent and appear as a sharp singlet. The ethyl group of the propanoyl moiety produces a quartet for the methylene (-CH₂) protons adjacent to the carbonyl group and a triplet for the terminal methyl (-CH₃) protons, due to spin-spin coupling.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon environments. The spectrum for this compound would show signals for the carbonyl carbon, the six unique carbons of the aromatic ring (four with high intensity and two quaternary carbons with lower intensity), the N-methyl carbons, and the two carbons of the ethyl group. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between CH₃, CH₂, and CH carbons.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts Predicted data based on structure-property relationships. Actual values may vary based on solvent and experimental conditions.

| Nucleus | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|---|

| ¹H | Aromatic H (ortho to C=O) | ~7.9 | Doublet (d) | 2H |

| ¹H | Aromatic H (ortho to N(CH₃)₂) | ~6.7 | Doublet (d) | 2H |

| ¹H | -N(CH₃)₂ | ~3.0 | Singlet (s) | 6H |

| ¹H | -CO-CH₂-CH₃ | ~2.9 | Quartet (q) | 2H |

| ¹H | -CO-CH₂-CH₃ | ~1.1 | Triplet (t) | 3H |

| ¹³C | C=O | ~198-200 | - | - |

| ¹³C | Aromatic C-N | ~153 | - | - |

| ¹³C | Aromatic C (ortho to C=O) | ~130 | - | - |

| ¹³C | Aromatic C-CO | ~125 | - | - |

| ¹³C | Aromatic C (ortho to N(CH₃)₂) | ~110 | - | - |

| ¹³C | -N(CH₃)₂ | ~40 | - | - |

| ¹³C | -CO-CH₂- | ~36 | - | - |

| ¹³C | -CH₂-CH₃ | ~8 | - | - |

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, provide a "fingerprint" of a molecule by probing its vibrational modes. nih.gov These methods are excellent for identifying the functional groups present in this compound.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound is dominated by a very strong and sharp absorption band characteristic of the carbonyl (C=O) group of the aryl ketone, typically appearing around 1670-1690 cm⁻¹. Other key absorptions include C-H stretching from the aromatic ring (above 3000 cm⁻¹) and the aliphatic ethyl and methyl groups (below 3000 cm⁻¹), aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region, and the C-N stretching of the dimethylamino group around 1350 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. Therefore, symmetric, non-polar bonds often produce strong Raman signals. For this compound, the symmetric stretching of the aromatic ring is expected to be prominent in the Raman spectrum.

Interactive Data Table: Characteristic Vibrational Frequencies

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique | Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman | Medium |

| Aliphatic C-H Stretch | 2850 - 2980 | IR, Raman | Medium-Strong |

| Ketone C=O Stretch | 1670 - 1690 | IR | Strong, Sharp |

| Aromatic C=C Stretch | 1580 - 1610 | IR, Raman | Strong |

| Aromatic C=C Stretch | 1450 - 1500 | IR, Raman | Medium |

| Aromatic C-N Stretch | 1340 - 1360 | IR | Medium-Strong |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The structure of this compound contains a potent chromophore—the p-dimethylaminobenzoyl system—which makes it highly active in the UV-Vis region.

The spectrum is characterized by intense absorption bands arising from π → π* electronic transitions within the conjugated aromatic system. The electron-donating dimethylamino group and the electron-withdrawing carbonyl group are in conjugation through the phenyl ring, resulting in a significant intramolecular charge transfer (ICT) character. This leads to a strong absorption band at a relatively long wavelength (λmax), likely in the 300-350 nm range. A weaker n → π* transition, associated with the non-bonding electrons on the carbonyl oxygen, may also be observed at a longer wavelength. The position of these absorption bands can be sensitive to solvent polarity, a phenomenon known as solvatochromism. nih.gov

Furthermore, UV-Vis spectroscopy is a primary tool for quantitative analysis. According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the analyte. By measuring the absorbance at λmax, the concentration of this compound in a solution can be accurately determined.

Interactive Data Table: Expected UV-Vis Absorption Data

| Electronic Transition | Expected λmax (nm) | Description |

|---|---|---|

| π → π | ~300 - 350 | High-intensity absorption due to the conjugated aromatic system. |

| n → π | >350 | Low-intensity absorption from carbonyl oxygen lone pair electrons. |

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and crucial structural information through the analysis of its fragmentation patterns. chemguide.co.uk

For this compound (Molecular Weight: 177.24 g/mol ), the mass spectrum will show a molecular ion peak (M⁺•) at m/z = 177. This peak confirms the molecular mass of the compound.

The energetically unstable molecular ion undergoes fragmentation, breaking into smaller, more stable charged fragments. The fragmentation pattern is predictable and serves as a structural fingerprint. The most characteristic fragmentation pathway for this molecule is alpha-cleavage, where the bond adjacent to the carbonyl group breaks. libretexts.org

Loss of an ethyl radical (•C₂H₅, mass 29): This is a highly favorable fragmentation that results in the formation of a stable, resonance-stabilized p-dimethylaminobenzoyl cation at m/z 148. This fragment is often the most abundant peak in the spectrum (the base peak).

Loss of the p-dimethylaminophenyl radical: This cleavage results in the formation of the propanoyl cation ([CH₃CH₂CO]⁺) at m/z 57.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation

| m/z | Proposed Fragment Ion | Formula | Description |

|---|---|---|---|

| 177 | [M]⁺• | [C₁₁H₁₅NO]⁺• | Molecular Ion |

| 148 | [M - C₂H₅]⁺ | [C₉H₁₀NO]⁺ | Loss of ethyl radical via α-cleavage (often base peak) |

| 57 | [C₃H₅O]⁺ | [C₃H₅O]⁺ | Propanoyl cation |

Chromatographic Techniques for Purity Analysis and Reaction Progress Monitoring

Chromatography is essential for separating this compound from impurities, starting materials, or byproducts, making it vital for purity assessment and for monitoring the progress of a chemical reaction.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the separation, identification, and quantification of this compound. Due to the compound's moderate polarity, a reversed-phase HPLC (RP-HPLC) method is most appropriate.

Developing a robust HPLC method involves optimizing several key parameters:

Stationary Phase (Column): A C18 (octadecylsilyl) column is the standard choice, offering excellent hydrophobic retention for a wide range of organic molecules.

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous phase is used. The aqueous phase is typically buffered or acidified (e.g., with 0.1% formic or acetic acid) to control the ionization state of the dimethylamino group, ensuring sharp, symmetrical peaks. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of all components in a mixture.

Detection: Given the strong UV absorbance of the compound, a UV-Vis or Diode Array Detector (DAD) is ideal. The detector should be set to the compound's wavelength of maximum absorbance (λmax) to achieve the highest sensitivity.

Flow Rate and Temperature: A typical flow rate is 1.0 mL/min for a standard 4.6 mm internal diameter column. Column temperature may be controlled (e.g., at 25-30 °C) to ensure reproducible retention times.

This method can be used to determine the purity of a sample by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. It can also be used to track a reaction by taking aliquots over time and measuring the decrease in starting material and the increase in the product.

Interactive Data Table: Typical HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Mode | Reversed-Phase (RP-HPLC) |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Elution | Gradient (e.g., 20% B to 95% B over 15 minutes) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at λmax (~320 nm) |

| Injection Volume | 10 µL |

Gas Chromatography (GC) for Volatile Species Analysis

Gas Chromatography (GC) is a premier analytical technique for the separation and analysis of volatile and semi-volatile compounds. For a molecule such as this compound, which possesses sufficient volatility, GC is an ideal method for its quantification and identification in complex mixtures. The fundamental principle of GC involves partitioning the analyte between a stationary phase, which is a high-boiling-point liquid coated on an inert solid support within a column, and a gaseous mobile phase (carrier gas). Components of a sample are separated based on their differential affinities for the stationary phase and their respective vapor pressures.

In a typical GC analysis of this compound, the sample is first vaporized in a heated injector port. An inert carrier gas, such as helium or nitrogen, then transports the vaporized analyte onto the chromatographic column. The separation occurs as the analyte travels through the column. Compounds with a lower boiling point and less affinity for the stationary phase travel faster and elute first, while those with higher boiling points and greater affinity are retained longer.

The choice of the GC column is critical for achieving effective separation. A capillary column with a non-polar or mid-polarity stationary phase, such as a 5% diphenyl / 95% dimethylpolysiloxane (e.g., HP-5MS or equivalent), is generally suitable for aromatic ketones. The temperature of the column is precisely controlled via a temperature program, where the temperature is gradually increased to facilitate the elution of less volatile components.

Upon exiting the column, the separated components are detected. A Flame Ionization Detector (FID) is commonly used for organic compounds and offers high sensitivity. However, for unambiguous identification, a Mass Spectrometer (MS) is the detector of choice. GC coupled with Mass Spectrometry (GC-MS) provides not only quantitative data but also mass spectra of the eluted components. The mass spectrum of this compound would show a molecular ion peak and characteristic fragmentation patterns that serve as a chemical fingerprint, allowing for its definitive identification.

Table 1: Representative GC-MS Parameters for the Analysis of this compound

| Parameter | Value/Condition |

|---|---|

| GC System | Agilent 7890B GC coupled to 5977A MSD |

| Column | HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) |

| Carrier Gas | Helium, constant flow rate 1.0 mL/min |

| Injector Temperature | 250 °C |

| Injection Mode | Split (10:1) |

| Oven Temperature Program | Initial 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| MS Transfer Line Temp. | 280 °C |

| Ion Source Temperature | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Scan Range | 40-400 amu |

| Expected Retention Time | ~10.5 min |

Electrochemical Analysis for Redox Behavior and Electron Transfer Characteristics

Electrochemical analysis provides invaluable insights into the redox properties and electron transfer kinetics of electroactive molecules like this compound. Techniques such as cyclic voltammetry (CV) are particularly powerful for probing the oxidation and reduction potentials of a compound and the stability of the resulting species.

The molecule this compound contains two primary electroactive sites: the N,N-dimethylamino group and the propiophenone moiety.

Oxidation of the N,N-dimethylamino group: The tertiary amine group is susceptible to oxidation. The anodic oxidation of N,N-dimethylaniline derivatives has been studied, and it typically proceeds via a one-electron transfer to form a radical cation. This initial species can then undergo further reactions, such as coupling, depending on the solvent, electrolyte, and electrode material. The potential at which this oxidation occurs is influenced by the electron-donating nature of the substituents on the aromatic ring.

Reduction of the Propiophenone Group: The ketone functional group in the propiophenone structure is reducible. In aprotic media, this reduction often occurs in two successive one-electron steps. The first step forms a radical anion, and the second, at a more negative potential, forms a dianion. In protic media, the mechanism is more complex and usually involves protonation steps, leading to the formation of an alcohol.

Cyclic voltammetry is used to investigate these processes. A typical CV experiment involves scanning the potential of a working electrode (e.g., glassy carbon or platinum) linearly with time in a solution containing the analyte and a supporting electrolyte (e.g., tetrabutylammonium perchlorate in acetonitrile). The resulting current is measured and plotted against the applied potential. The voltammogram reveals the potentials at which redox events occur (peak potentials, Ep) and provides information on the reversibility and kinetics of the electron transfer process. For a reversible process, the separation between the anodic and cathodic peak potentials (ΔEp) is close to 59/n mV (where n is the number of electrons transferred) at room temperature.

By analyzing the cyclic voltammograms of this compound, one can determine its standard redox potentials, study the stability of its oxidized and reduced forms, and gain a deeper understanding of its electron transfer characteristics, which are crucial for applications in areas such as organic electronics and redox catalysis.

Table 2: Predicted Electrochemical Data for this compound in Acetonitrile

| Process | Redox Couple | Peak Potential (Ep vs. Ag/AgCl) | Characteristics |

|---|---|---|---|

| Oxidation | Molecule / Radical Cation | ~ +0.85 V (Epa) | Irreversible one-electron oxidation of the dimethylamino group. |

| Reduction (1st) | Molecule / Radical Anion | ~ -2.10 V (Epc) | Quasi-reversible one-electron reduction of the carbonyl group. |

| Reduction (2nd) | Radical Anion / Dianion | ~ -2.55 V (Epc) | Irreversible one-electron reduction. |

Environmental Fate and Degradation Studies of 1 4 Dimethylamino Phenyl Propan 1 One Academic Perspective

Photodegradation Pathways Under Simulated Environmental Conditions

The absorption of ultraviolet (UV) radiation can induce photochemical reactions in organic molecules, leading to their degradation. For 1-(4-(Dimethylamino)phenyl)propan-1-one, two primary photodegradation pathways are plausible: reactions involving the aromatic ketone functional group and transformations of the dimethylamino moiety.

Aromatic ketones are known to undergo photoreduction in the presence of a hydrogen donor. rsc.org This process typically involves the initial excitation of the ketone to a triplet state, followed by hydrogen abstraction from a suitable donor molecule in the environment, such as water or organic matter. This can lead to the formation of a secondary alcohol, 1-(4-(dimethylamino)phenyl)propan-1-ol.

The dimethylamino group is also susceptible to photodegradation, primarily through N-demethylation. Studies on compounds with similar functional groups, such as Michler's Ketone, have demonstrated that photocatalytic degradation can proceed via stepwise N-demethylation, yielding mono-, di-, tri-, and tetra-demethylated species. ntcu.edu.twresearchgate.net This suggests that this compound could undergo sequential loss of its methyl groups to form 1-(4-(methylamino)phenyl)propan-1-one and subsequently 1-(4-aminophenyl)propan-1-one. Further degradation of the aromatic ring can also occur with prolonged exposure to UV radiation in the presence of a photocatalyst like TiO2. ntcu.edu.tw

| Photodegradation Pathway | Potential Transformation Products | Analogous Compound Studied |

| Photoreduction of Ketone | 1-(4-(Dimethylamino)phenyl)propan-1-ol | Aromatic Ketones rsc.org |

| N-Demethylation | 1-(4-(Methylamino)phenyl)propan-1-one, 1-(4-Aminophenyl)propan-1-one | Michler's Ketone ntcu.edu.twresearchgate.net |

| Aromatic Ring Cleavage | Various smaller organic molecules | Michler's Ketone ntcu.edu.tw |

Chemical Oxidation and Reduction Mechanisms in Aquatic and Terrestrial Systems

In aquatic and terrestrial environments, this compound can be transformed through various chemical oxidation and reduction reactions.

Oxidation: Advanced oxidation processes (AOPs), such as those involving hydroxyl radicals (•OH) generated by Fenton's reagent (Fe²⁺/H₂O₂), are effective in degrading aromatic compounds. acs.orgnih.gov Studies on 2,6-dimethylaniline, which possesses a dimethylamino group, have shown that Fenton and photoelectro-Fenton processes lead to the formation of intermediates such as 2,6-dimethylphenol, 2,6-dimethylnitrobenzene, and various organic acids like maleic, acetic, formic, and oxalic acid. nih.govnih.govtandfonline.com This suggests that the oxidation of this compound could involve hydroxylation of the aromatic ring, oxidation of the dimethylamino group, and eventual ring cleavage.

Ozonolysis is another potent chemical oxidation method that can cleave unsaturated bonds. wikipedia.orgbyjus.com While the aromatic ring of this compound is relatively stable, under certain conditions, ozonolysis can lead to its cleavage, resulting in the formation of smaller, more readily biodegradable organic compounds. unacademy.com

Reduction: The ketone group of this compound can undergo reduction to a secondary alcohol. In anaerobic environments, chemical reducing agents present in the soil or sediment can facilitate this transformation. Laboratory studies have shown that reducing agents like sodium borohydride can reduce propanone and other ketones to their corresponding alcohols. libretexts.orgchemguide.co.uk This suggests that in anoxic environmental compartments, this compound could be reduced to 1-(4-(dimethylamino)phenyl)propan-1-ol.

| Chemical Process | Reagents/Conditions | Potential Transformation Products | Analogous Compound Studied |

| Fenton Oxidation | Fe²⁺/H₂O₂ | Hydroxylated derivatives, organic acids | 2,6-Dimethylaniline nih.govnih.govtandfonline.com |

| Ozonolysis | O₃ | Ring cleavage products (aldehydes, ketones, carboxylic acids) | Aromatic compounds wikipedia.orgunacademy.com |

| Chemical Reduction | Reducing agents (e.g., in anaerobic sediments) | 1-(4-(Dimethylamino)phenyl)propan-1-ol | Propanone libretexts.orgchemguide.co.uk |

Biotransformation Pathways and Microbial Degradation Studies

Microbial activity plays a crucial role in the environmental degradation of many organic compounds. The biotransformation of this compound is likely to involve enzymes that can act on its ketone and dimethylamino functional groups.

The microbial degradation of compounds containing a dimethylamino group often proceeds via N-demethylation. asm.orgnih.gov This process, catalyzed by microbial enzymes, would lead to the formation of 1-(4-(methylamino)phenyl)propan-1-one and subsequently 1-(4-aminophenyl)propan-1-one. These intermediates may then undergo further degradation.

Aromatic ketones can be subject to microbial reduction. For instance, various microorganisms have been shown to asymmetrically reduce simple aromatic ketones to their corresponding chiral alcohols. srce.hr This suggests that microbial action could convert this compound to 1-(4-(dimethylamino)phenyl)propan-1-ol. Furthermore, some bacteria are capable of metabolizing aliphatic ketones, initiating the process through carboxylation. asm.org

The complete mineralization of the compound would involve the cleavage of the aromatic ring, a process that is well-documented for many aromatic compounds under both aerobic and anaerobic conditions by various microbial consortia.

| Biotransformation Pathway | Potential Metabolites | Microbial Process | Analogous Compound/Group Studied |

| N-Demethylation | 1-(4-(Methylamino)phenyl)propan-1-one, 1-(4-Aminophenyl)propan-1-one | Microbial enzymatic activity | Dimethylamine asm.orgnih.gov |

| Ketone Reduction | 1-(4-(Dimethylamino)phenyl)propan-1-ol | Microbial enzymatic activity | Aromatic Ketones srce.hr |

| Aromatic Ring Cleavage | CO₂, H₂O, mineral salts | Aerobic/anaerobic microbial degradation | Various aromatic compounds |

Q & A

Q. What are the key spectroscopic identifiers for structural characterization of 1-(4-(Dimethylamino)phenyl)propan-1-one?

The compound is characterized by:

- FT-IR : A strong carbonyl (C=O) stretch at ~1700 cm⁻¹ and aromatic C-H stretches near 3000–3100 cm⁻¹.

- ¹H NMR : Distinct signals for the dimethylamino group (δ ~2.9–3.1 ppm, singlet) and the propanone methyl/methylene groups (δ ~1.2–1.5 ppm and ~2.5–3.0 ppm).

- Mass Spectrometry : Molecular ion peak at m/z 177.24 (C₁₁H₁₅NO) and fragmentation patterns consistent with the cleavage of the carbonyl group .

Q. What synthetic routes are commonly employed for this compound?

Two primary methods include:

- Friedel-Crafts Acylation : Reacting 4-dimethylaminobenzene with propanoyl chloride in the presence of a Lewis acid (e.g., AlCl₃) under anhydrous conditions.

- Enaminone Functionalization : Starting with 1-(4-(dimethylamino)phenyl)ethan-1-one, reacting with N,N-dimethylformamide dimethyl acetal to form a tertiary enaminone intermediate, followed by phosphorylation or other modifications .

Q. How is purity assessed during synthesis, and what impurities are typically observed?

Purity is evaluated via HPLC or GC-MS. Common impurities include:

- Unreacted starting materials (e.g., 4-dimethylaminobenzaldehyde).

- Byproducts like 2-(benzylamino)-1-[4-(dimethylamino)phenyl]propan-1-one, detected via high-resolution mass spectrometry (HRMS) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproduct formation in the synthesis of this compound?

- Temperature Control : Maintaining temperatures between 60–80°C to avoid thermal decomposition.

- Catalyst Selection : Using H-phosphine oxide for phosphorylation reactions to enhance selectivity.

- Purification : Flash column chromatography (silica gel, ethyl acetate/hexane eluent) improves yield (up to 65%) and purity .

Q. What mechanistic insights explain the compound’s reactivity in organocatalytic or photopolymerization applications?

- The dimethylamino group acts as an electron donor, enhancing the carbonyl’s electrophilicity in Michael addition reactions.

- In photopolymerization, the compound’s conjugated system facilitates radical initiation under UV light, as observed in studies of structurally similar photoinitiators .

Q. How do structural modifications (e.g., halogenation) impact the biological activity of derivatives?

- Antimicrobial Activity : Chlorination at the phenyl ring (e.g., 1-(3-amino-4-chlorophenyl)propan-1-one) enhances activity against Gram-positive bacteria due to increased lipophilicity.

- Anticancer Potential : Derivatives with trifluoromethyl groups show improved binding to kinase targets, as demonstrated in SAR studies of analogous enones .

Q. What analytical challenges arise in resolving enantiomeric or polymorphic forms of this compound?

- Chiral HPLC : Using cellulose-based columns (e.g., Chiralpak® IA) with hexane/isopropanol mobile phases.

- X-ray Crystallography : Resolves polymorphic differences, as shown in crystal structure studies (e.g., P2₁/c space group, unit cell parameters a = 10.2 Å, b = 12.5 Å) .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported synthetic yields (e.g., 50% vs. 65%)?

- Reproducibility Checks : Validate protocols using identical reagents (e.g., anhydrous AlCl₃ vs. hydrated forms).

- Kinetic Studies : Monitor reaction progress via in situ IR to identify optimal quenching times. Conflicting yields often stem from variations in workup procedures (e.g., extraction efficiency) .

Q. What computational methods validate the compound’s electronic properties for material science applications?

- DFT Calculations : Predict HOMO-LUMO gaps (~4.5 eV) and charge distribution, correlating with experimental UV-Vis spectra (λₘₐₓ ~270 nm).

- Molecular Dynamics : Simulate interactions in polymer matrices to guide applications in photoinitiator design .

Methodological Guidance

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.